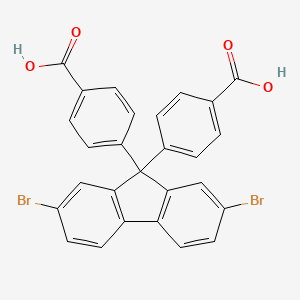
4,4'-(2,7-Dibromo-9H-fluorene-9,9-diyl)dibenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(2,7-Dibromo-9H-fluorene-9,9-diyl)dibenzoic acid is an organic compound that features a fluorene core substituted with bromine atoms at the 2 and 7 positions, and benzoic acid groups at the 9 position
準備方法
The synthesis of 4,4’-(2,7-Dibromo-9H-fluorene-9,9-diyl)dibenzoic acid typically involves the bromination of fluorene followed by the introduction of benzoic acid groups. One common method involves the reaction of 2,7-dibromofluorene with a suitable benzoic acid derivative under specific conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
4,4’-(2,7-Dibromo-9H-fluorene-9,9-diyl)dibenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The fluorene core can be oxidized or reduced under appropriate conditions, leading to different derivatives.
Coupling Reactions: The benzoic acid groups can participate in coupling reactions to form larger molecular structures.
Common reagents used in these reactions include bases, oxidizing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4,4’-(2,7-Dibromo-9H-fluorene-9,9-diyl)dibenzoic acid has several scientific research applications:
Materials Science: It is used in the synthesis of polymers and copolymers with unique electronic and optical properties.
Organic Electronics: The compound is utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Sensors: Its derivatives are explored for use in chemical sensors due to their ability to interact with various analytes.
Biological Studies: The compound and its derivatives are studied for potential biological activities and interactions with biomolecules.
作用機序
The mechanism by which 4,4’-(2,7-Dibromo-9H-fluorene-9,9-diyl)dibenzoic acid exerts its effects depends on its specific application. In organic electronics, its unique electronic structure allows it to participate in charge transport and light emission processes. The molecular targets and pathways involved include interactions with other organic molecules and the formation of conductive pathways in polymer matrices.
類似化合物との比較
4,4’-(2,7-Dibromo-9H-fluorene-9,9-diyl)dibenzoic acid can be compared with similar compounds such as:
4,4’-(2,7-Dibromo-9H-fluorene-9,9-diyl)diphenol: This compound has hydroxyl groups instead of benzoic acid groups, leading to different chemical properties and applications.
2,7-Dibromo-9,9-dimethyl-9H-fluorene:
9,9-Dioctyl-2,7-dibromofluorene: The presence of octyl groups at the 9 position makes this compound more suitable for use in flexible electronic materials.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of the fluorene core structure.
特性
CAS番号 |
823808-69-1 |
|---|---|
分子式 |
C27H16Br2O4 |
分子量 |
564.2 g/mol |
IUPAC名 |
4-[2,7-dibromo-9-(4-carboxyphenyl)fluoren-9-yl]benzoic acid |
InChI |
InChI=1S/C27H16Br2O4/c28-19-9-11-21-22-12-10-20(29)14-24(22)27(23(21)13-19,17-5-1-15(2-6-17)25(30)31)18-7-3-16(4-8-18)26(32)33/h1-14H,(H,30,31)(H,32,33) |
InChIキー |
HMSGSHNBTDYHKD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)O)C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)C5=CC=C(C=C5)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















